2-(Chloromethyl)-1-methyl-1h-benzimidazole
Overview
Description
2-(Chloromethyl)-1-methyl-1H-benzimidazole: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities. The presence of a chloromethyl group at the second position and a methyl group at the first position of the benzimidazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1-methyl-1H-benzimidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The chloromethyl group is introduced via chloromethylation using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-1-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of methylbenzimidazole derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted benzimidazole derivatives.
- Oxidation reactions produce oxidized benzimidazole compounds.
- Reduction reactions result in reduced benzimidazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-1-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-methyl-1H-benzimidazole involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of enzymatic activity and disruption of cellular processes. This alkylating property is particularly useful in anticancer research, where the compound can induce apoptosis in cancer cells by damaging their DNA .
Comparison with Similar Compounds
- 2-(Chloromethyl)-1H-benzimidazole
- 2-(Chloromethyl)-4-methyl-quinazoline
- 2-(Chloromethyl)-1H-benzotriazole
Comparison:
- 2-(Chloromethyl)-1-methyl-1H-benzimidazole is unique due to the presence of both a chloromethyl and a methyl group, which enhances its reactivity and biological activity compared to its analogs.
- 2-(Chloromethyl)-1H-benzimidazole lacks the methyl group, making it less reactive in certain substitution reactions.
- 2-(Chloromethyl)-4-methyl-quinazoline has a different ring structure, which affects its chemical properties and biological activities.
- 2-(Chloromethyl)-1H-benzotriazole contains a triazole ring, which imparts different chemical reactivity and potential applications.
Properties
IUPAC Name |
2-(chloromethyl)-1-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGVPFAJPMIYOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289793 | |
Record name | 2-(Chloromethyl)-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4760-35-4 | |
Record name | 2-(Chloromethyl)-1-methylbenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4760-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 64201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004760354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4760-35-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Chloromethyl)-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Chloromethyl)-1-methyl-1H-benzimidazole in pharmaceutical chemistry?
A1: this compound is a crucial building block in the synthesis of dabigatran etexilate. [] This medication is a direct thrombin inhibitor used to prevent stroke and systemic embolism in patients with atrial fibrillation. The compound's structure, specifically the chloromethyl group, allows for further chemical modifications, making it a valuable intermediate for synthesizing pharmaceutical compounds.
Q2: Can you elaborate on the synthesis of this compound as described in the research?
A2: The research outlines a novel synthetic route for producing N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate, a dabigatran etexilate intermediate. [] The synthesis involves several steps:
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